methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.08203280 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a methylsulfanyl group. Its molecular formula is C15H18N4O3S, and it has been studied for its interaction with various biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
Compound A | COX-1 | 19.45 ± 0.07 |
Compound B | COX-2 | 23.8 ± 0.20 |
Methyl Benzothiazole Derivative | COX-2 | 0.04 ± 0.02 |
These results suggest that this compound may possess similar anti-inflammatory properties due to its structural components.
2. Antioxidant Activity
Compounds with benzothiazole derivatives have also been noted for their antioxidant capabilities. The presence of the pyrazole ring enhances electron donation, which is crucial in scavenging free radicals and reducing oxidative stress.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the substituents on the pyrazole and benzothiazole rings significantly affect the biological activity of these compounds. For example:
- Substituents on Pyrazole : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
- Benzothiazole Variants : Alterations in the benzothiazole structure have been linked to variations in anti-inflammatory potency and selectivity towards COX enzymes.
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of similar compounds, researchers administered various derivatives to animal models exhibiting inflammation. The results indicated that certain derivatives significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound against cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential as an anticancer agent.
Properties
IUPAC Name |
methyl 2-(2-methylpyrazole-3-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20-13(6-7-18-20)15(22)19-17-21(8-9-25-3)12-5-4-11(16(23)24-2)10-14(12)26-17/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJAFTXDKKEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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